![molecular formula C25H22FNO5 B12299507 Fmoc-2-fluoro-4-methoxy-L-phenylalanine](/img/structure/B12299507.png)
Fmoc-2-fluoro-4-methoxy-L-phenylalanine
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Overview
Description
Fmoc-2-fluoro-4-methoxy-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a fluorine atom at the 2-position, and a methoxy group at the 4-position of the phenyl ring. It is primarily used in peptide synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-fluoro-4-methoxy-L-phenylalanine typically involves the protection of the amino group of 2-fluoro-4-methoxy-L-phenylalanine with the Fmoc group. This can be achieved through the reaction of 2-fluoro-4-methoxy-L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional purification steps such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-2-fluoro-4-methoxy-L-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Peptide Coupling: The Fmoc group allows for solid-phase peptide synthesis, where the compound is coupled with other amino acids to form peptides.
Common Reagents and Conditions
Fmoc Chloride: Used for the protection of the amino group.
Sodium Carbonate: Acts as a base in the protection reaction.
Tetrahydrofuran (THF): Common solvent used in the synthesis.
Major Products Formed
Fmoc-Protected Peptides: Major products formed during peptide synthesis.
Substituted Phenylalanine Derivatives: Products formed from substitution reactions.
Scientific Research Applications
Peptide Synthesis
Role in Peptide Construction
Fmoc-2-fluoro-4-methoxy-L-phenylalanine is primarily utilized as a building block in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS), enabling the construction of complex peptide sequences with high purity and specificity. This capability is crucial for developing therapeutic peptides and studying protein interactions.
Case Study: Custom Peptide Development
Researchers have successfully synthesized custom peptides incorporating this compound, demonstrating its effectiveness in creating peptides with enhanced stability and bioactivity. These peptides have been explored for their potential in drug delivery systems and targeted therapies.
Drug Discovery
Enhancement of Pharmaceutical Compounds
The fluorinated nature of this compound contributes to the design of novel pharmaceutical agents by improving their metabolic stability and bioavailability. The incorporation of fluorine can significantly influence the pharmacokinetics of drug candidates, making them more effective against specific biological targets.
Example of Application
In drug discovery research, compounds derived from this compound have been investigated for their potential as enzyme inhibitors and therapeutic agents for conditions such as cancer and neurodegenerative diseases. The ability to modify the peptide structure allows researchers to optimize interactions with biological targets.
Bioconjugation
Facilitating Targeted Therapies
The Fmoc group not only protects the amino acid during synthesis but also serves as a versatile handle for bioconjugation. This property enables the attachment of various functional groups, such as fluorescent tags or drug moieties, to peptides, facilitating the development of targeted therapies and diagnostic tools.
Research Findings
Studies have shown that bioconjugates formed using this compound exhibit enhanced targeting capabilities in cellular models, making them promising candidates for precision medicine applications.
Research in Neuroscience
Investigating Neurotransmitter Systems
this compound is leveraged in neuroscience research to study neurotransmitter systems. Its unique properties allow for modifications that can influence receptor binding and activity, providing insights into brain function and potential therapeutic targets for neurological disorders.
Case Study: Neuroactive Peptides
In experimental studies, peptides containing this compound have been evaluated for their effects on neuronal activity, leading to discoveries about their role in modulating neurotransmitter release and synaptic plasticity.
Protein Engineering
Modification for Enhanced Stability
In protein engineering, this compound is used to modify proteins to improve their stability and activity. This modification is particularly important for developing biopharmaceuticals where enhanced stability can lead to better therapeutic outcomes.
Application Example
Research has indicated that proteins engineered with fluorinated amino acids exhibit improved resistance to proteolytic degradation, which is beneficial in therapeutic applications where prolonged activity is desired.
Summary Table of Applications
Application Area | Description | Example Use Case |
---|---|---|
Peptide Synthesis | Key building block for constructing complex peptides | Custom peptide development |
Drug Discovery | Enhances metabolic stability and bioavailability of drug candidates | Development of enzyme inhibitors |
Bioconjugation | Facilitates attachment of functional groups for targeted therapies | Creation of fluorescently labeled peptides |
Neuroscience Research | Investigates effects on neurotransmitter systems | Studies on neuroactive peptides |
Protein Engineering | Modifies proteins to enhance stability and activity | Development of stable biopharmaceuticals |
Mechanism of Action
The mechanism of action of Fmoc-2-fluoro-4-methoxy-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. The fluorine and methoxy groups can influence the compound’s reactivity and interactions with other molecules, making it a versatile tool in peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
Fmoc-4-fluoro-L-phenylalanine: Similar structure but lacks the methoxy group.
Fmoc-4-methoxy-L-phenylalanine: Similar structure but lacks the fluorine atom.
Fmoc-2-fluoro-L-phenylalanine: Similar structure but lacks the methoxy group.
Uniqueness
Fmoc-2-fluoro-4-methoxy-L-phenylalanine is unique due to the presence of both fluorine and methoxy groups, which can significantly alter the properties of peptides and proteins. This dual modification allows for greater versatility in peptide synthesis and the study of protein interactions .
Biological Activity
Fmoc-2-fluoro-4-methoxy-L-phenylalanine (Fmoc-2F4MeO-Phe) is a fluorinated derivative of the amino acid phenylalanine, which has garnered attention in the fields of peptide synthesis and drug development due to its unique structural features. The incorporation of fluorine and methoxy groups into the phenylalanine backbone can significantly alter the biological activity, stability, and pharmacological properties of peptides synthesized from this compound.
Fmoc-2F4MeO-Phe has the following chemical characteristics:
- Molecular Formula : C25H23FNO4
- Molecular Weight : Approximately 419.45 g/mol
- Structure : The presence of a fluorine atom at the 2-position and a methoxy group at the 4-position on the phenyl ring enhances its lipophilicity and alters its interaction with biological targets.
Peptide Synthesis
Fmoc-2F4MeO-Phe is predominantly used in solid-phase peptide synthesis (SPPS). The fluorinated amino acids often exhibit enhanced binding affinities and selectivity for biological targets compared to their non-fluorinated counterparts. This property is crucial for developing peptides with improved pharmacokinetic profiles, making them more effective in therapeutic applications .
Drug Development
The unique structure of Fmoc-2F4MeO-Phe allows for targeted modifications in drug design. Studies have shown that fluorinated amino acids can influence protein folding, stability, and interactions with receptors, thereby enhancing the efficacy of peptide-based drugs. For instance, fluorination can lead to increased metabolic stability and altered enzymatic activity, which are desirable traits in drug candidates .
Case Study 1: Binding Affinity Enhancement
Research indicates that peptides incorporating Fmoc-2F4MeO-Phe demonstrate significantly higher binding affinities to specific receptors compared to those using standard phenylalanine. This was evidenced by comparative studies where fluorinated peptides showed improved interactions with G-protein coupled receptors (GPCRs), which are critical targets in drug discovery .
Case Study 2: Stability in Therapeutic Proteins
In a study focusing on peptide-based vaccines, it was found that incorporating Fmoc-2F4MeO-Phe into the peptide sequence resulted in increased shelf life and stability under various storage conditions. The enhanced hydrophobicity contributed to better membrane interactions, leading to improved bioavailability of the vaccine components .
Comparative Analysis of Fluorinated Phenylalanines
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-Fmoc-2-fluoro-L-phenylalanine | Fluorination at 2-position | Commonly used in various peptide syntheses |
N-Fmoc-3-fluoro-L-phenylalanine | Fluorination at 3-position | Exhibits different binding properties |
N-Fmoc-a-methyl-L-phenylalanine | Methyl group at alpha position | Enhances hydrophobic interactions |
This compound | Fluorination at 2-position, methoxy at 4-position | Potentially different biological activity |
The biological activity of Fmoc-2F4MeO-Phe can be attributed to several mechanisms:
- Increased Lipophilicity : The introduction of fluorine enhances the lipophilic character of peptides, facilitating better membrane permeability.
- Altered Conformational Dynamics : The unique arrangement of functional groups affects the conformational flexibility of peptides, influencing their interaction with target proteins.
- Enhanced Binding Affinity : Fluorinated amino acids can stabilize specific conformations that favor binding to receptors or enzymes, leading to improved therapeutic outcomes .
Properties
Molecular Formula |
C25H22FNO5 |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO5/c1-31-16-11-10-15(22(26)13-16)12-23(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21,23H,12,14H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
YCHZELUQZZQELX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Origin of Product |
United States |
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